molecular formula C19H23N3O4S B2970052 N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251698-11-9

N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2970052
M. Wt: 389.47
InChI Key: VGFUXHNLCSBATD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, also known as EPPA, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. EPPA belongs to the class of compounds known as sulfonylpyridines, which have been extensively studied for their ability to modulate various biological pathways.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves the reaction of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine with 2-ethylphenylamine followed by acetylation of the resulting product.

Starting Materials
2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, 2-ethylphenylamine, Acetic anhydride, Triethylamine, Dichloromethane, Ethanol, Sodium bicarbonate, Wate

Reaction
Step 1: Dissolve 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 g, 3.8 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes., Step 2: Add 2-ethylphenylamine (0.5 g, 3.8 mmol) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Add acetic anhydride (0.5 mL, 5.3 mmol) dropwise to the reaction mixture and stir at room temperature for 1 hour., Step 4: Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (20 mL) and sodium bicarbonate solution (20 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide as a white solid (yield: 70%).

Mechanism Of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Biochemical And Physiological Effects

N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMPs. It has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. Additionally, N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in lab experiments is its high yield and purity, which makes it easy to work with. Additionally, N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, one of the limitations of using N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in lab experiments is its relatively limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. One area of research could be to further elucidate the mechanism of action of N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, which could provide insights into its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential use of N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in combination with other compounds for enhanced therapeutic effects. Finally, future research could focus on the development of novel derivatives of N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide with improved pharmacological properties.

Scientific Research Applications

N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-15-7-3-4-8-17(15)20-18(23)14-21-13-16(9-10-19(21)24)27(25,26)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFUXHNLCSBATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

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